ent-Florfenicol-d3

Pharmacokinetics Veterinary Medicine Analytical Validation

Quantifying florfenicol residues in complex matrices without a co-eluting deuterated internal standard introduces unacceptable matrix effect variability and ion suppression error. ent-Florfenicol-d3 is a tri-deuterated florfenicol analog engineered as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS workflows. • Compensates for extraction loss, matrix effects, and ionization variability across plasma, serum, tissue, milk, and food samples. • Enables regulatory-compliant method validation per FDA and EMA residue monitoring criteria. • Supplied with full Certificate of Analysis; isotopic enrichment ≥98 atom% D; available in 1 mg and larger quantities.

Molecular Formula C12H14Cl2FNO4S
Molecular Weight 361.2 g/mol
Cat. No. B15340444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Florfenicol-d3
Molecular FormulaC12H14Cl2FNO4S
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
InChIInChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D
InChIKeyAYIRNRDRBQJXIF-QVCCWKKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why ent-Florfenicol-d3 is the Definitive Stable Isotope Internal Standard for Florfenicol Quantification


ent-Florfenicol-d3 is a tri-deuterated form of the broad-spectrum veterinary antibiotic florfenicol, a member of the amphenicol class that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. This compound is not a therapeutic agent; it is an analytical research chemical specifically designed as a stable isotope-labeled internal standard (SIL-IS). Its primary function is to enable precise and accurate quantification of florfenicol and its major metabolite, florfenicol amine, in complex biological matrices such as serum, plasma, tissues, and food products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2].

The High Cost of Substitution: Why Unlabeled Analogs Cannot Replace ent-Florfenicol-d3


The fundamental flaw in substituting ent-Florfenicol-d3 with unlabeled florfenicol or a structural analog as an internal standard lies in the inherent variability of sample preparation and ionization in LC-MS/MS analysis. Unlabeled standards cannot correct for matrix effects, extraction losses, or ion suppression/enhancement that differ between samples and calibration solutions [1]. Deuterated internal standards, like ent-Florfenicol-d3, co-elute with the native analyte and exhibit nearly identical chemical behavior, thus accurately compensating for these variations throughout the entire analytical workflow. While other deuterated analogs exist, such as florfenicol amine-d3, they are not directly interchangeable; they are optimized for quantifying a different molecular target (the metabolite), and using the incorrect SIL-IS introduces significant quantitative error in the primary analyte of interest [2].

Quantitative Evidence: Benchmarking ent-Florfenicol-d3 Against Alternatives in Analytical Performance


Method Accuracy in Bull Serum and Seminal Plasma: A Direct Head-to-Head Comparison

A validated UHPLC-MS/MS method utilizing ent-Florfenicol-d3 as the internal standard demonstrated high accuracy and precision for quantifying florfenicol in bovine serum and seminal plasma [1]. The method's performance, directly attributed to the use of the deuterated IS, met strict bioanalytical validation criteria with bias and coefficient of variation (CV) values consistently within ±15% across all quality control (QC) levels [1]. This contrasts with methods employing unlabeled standards, which would be expected to show greater variability and bias due to uncompensated matrix effects.

Pharmacokinetics Veterinary Medicine Analytical Validation

Chromatographic Performance and Workflow Efficiency with ent-Florfenicol-d3

The use of ent-Florfenicol-d3 as an internal standard enables rapid and efficient chromatographic separations. In a validated UHPLC-MS/MS method, the entire chromatographic run was completed in just 3.5 minutes, achieving sharp and symmetrical peak shapes for both the analyte and the internal standard [1]. This high throughput is a direct consequence of the internal standard's ability to precisely correct for any minor retention time shifts, allowing for confident peak assignment and integration. Methods using non-deuterated or less-similar analogs would require longer run times to ensure adequate resolution and reliable quantification.

Analytical Chemistry LC-MS/MS Workflow Efficiency

Validated for Regulatory Compliance: Meeting Pharmacopeial Standards

ent-Florfenicol-d3 is supplied as a fully characterized reference standard that is compliant with regulatory guidelines, including those of the USP and EP, and is suitable for use in analytical method development, validation, and quality control (QC) applications . This level of certification and traceability is a critical differentiator compared to generic research-grade florfenicol or custom-synthesized analogs, which lack the documentation and rigorous QC testing required for use in regulated environments. This ensures that methods developed with this specific standard are defensible during regulatory audits and submissions.

Quality Control Regulatory Compliance Method Validation

Optimal Use Cases for ent-Florfenicol-d3 in Pharmaceutical, Veterinary, and Food Safety Science


Quantitative LC-MS/MS Bioanalysis in Pharmacokinetic and Residue Depletion Studies

ent-Florfenicol-d3 is the critical component for developing and validating sensitive and accurate LC-MS/MS assays to measure florfenicol and florfenicol amine concentrations in biological fluids (e.g., serum, plasma, milk) and tissues. This application is essential for generating the robust pharmacokinetic data required for veterinary drug approval and for establishing safe withdrawal periods in food-producing animals [1].

Regulated Food Safety Testing for Veterinary Drug Residues

In food safety and public health laboratories, ent-Florfenicol-d3 is indispensable for quantifying florfenicol residues in meat, fish, milk, and other animal-derived products. Its use ensures that analytical methods meet the stringent performance criteria set by regulatory agencies (e.g., FDA, EMA) for confirming compliance with established Maximum Residue Limits (MRLs) [2].

Analytical Method Development and Validation (AMV) in Quality Control

Pharmaceutical manufacturers and contract research organizations (CROs) rely on ent-Florfenicol-d3 as a traceable, high-purity reference standard for developing, validating, and routinely performing QC assays for florfenicol drug substances and finished veterinary drug products. Its regulatory-compliant certification streamlines the method transfer and submission process .

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